molecular formula C48H28N4O8Pd B12348867 PD(II) Meso-tetra(4-carboxyphenyl)porphine

PD(II) Meso-tetra(4-carboxyphenyl)porphine

Cat. No.: B12348867
M. Wt: 895.2 g/mol
InChI Key: PRCLVHYMQQEINC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD(II) Meso-tetra(4-carboxyphenyl)porphine involves the reaction of palladium salts with meso-tetra(4-carboxyphenyl)porphyrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced production techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: PD(II) Meso-tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the palladium center and the porphyrin ring structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism by which PD(II) Meso-tetra(4-carboxyphenyl)porphine exerts its effects involves its interaction with molecular targets through its palladium center and porphyrin ring. The compound can generate reactive oxygen species (ROS) upon light irradiation, which can be used for photodynamic therapy . Additionally, its ability to bind to various analytes makes it useful for sensing applications .

Comparison with Similar Compounds

PD(II) Meso-tetra(4-carboxyphenyl)porphine is unique due to its specific combination of palladium and porphyrin, which imparts distinct photophysical properties. Similar compounds include:

This compound stands out due to its specific applications in photodynamic therapy and sensing, which are enhanced by the presence of the palladium center .

Properties

Molecular Formula

C48H28N4O8Pd

Molecular Weight

895.2 g/mol

IUPAC Name

palladium(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

PRCLVHYMQQEINC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pd+2]

Origin of Product

United States

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